rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans
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Overview
Description
rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans: is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a pyrazole moiety, making it a versatile scaffold for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a substitution reaction, where a suitable pyrazole derivative reacts with the pyrrolidine intermediate.
Acetylation: The final step involves the acetylation of the pyrrolidine nitrogen to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the acetamide.
Substitution: The pyrrolidine and pyrazole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- The compound serves as a building block for the synthesis of more complex molecules.
- It is used in the development of new synthetic methodologies.
Biology:
- It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
- The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- rac-2-Methoxy-N-[(3R,4S)-4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride
- rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the pyrrolidine or pyrazole rings.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Biological Activities: Differences in enzyme inhibition, receptor binding, and other biological effects.
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-3-4-12-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15) |
InChI Key |
UAYOHSISGZBUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CNCC1C2=CC=NN2C |
Origin of Product |
United States |
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